

Allosteric Inhibition of PHGDH by PKUMDL-WQ-2101: A Technical Overview

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Compound of Interest

Compound Name: PKUMDL-WQ-2101

Cat. No.: B6010760

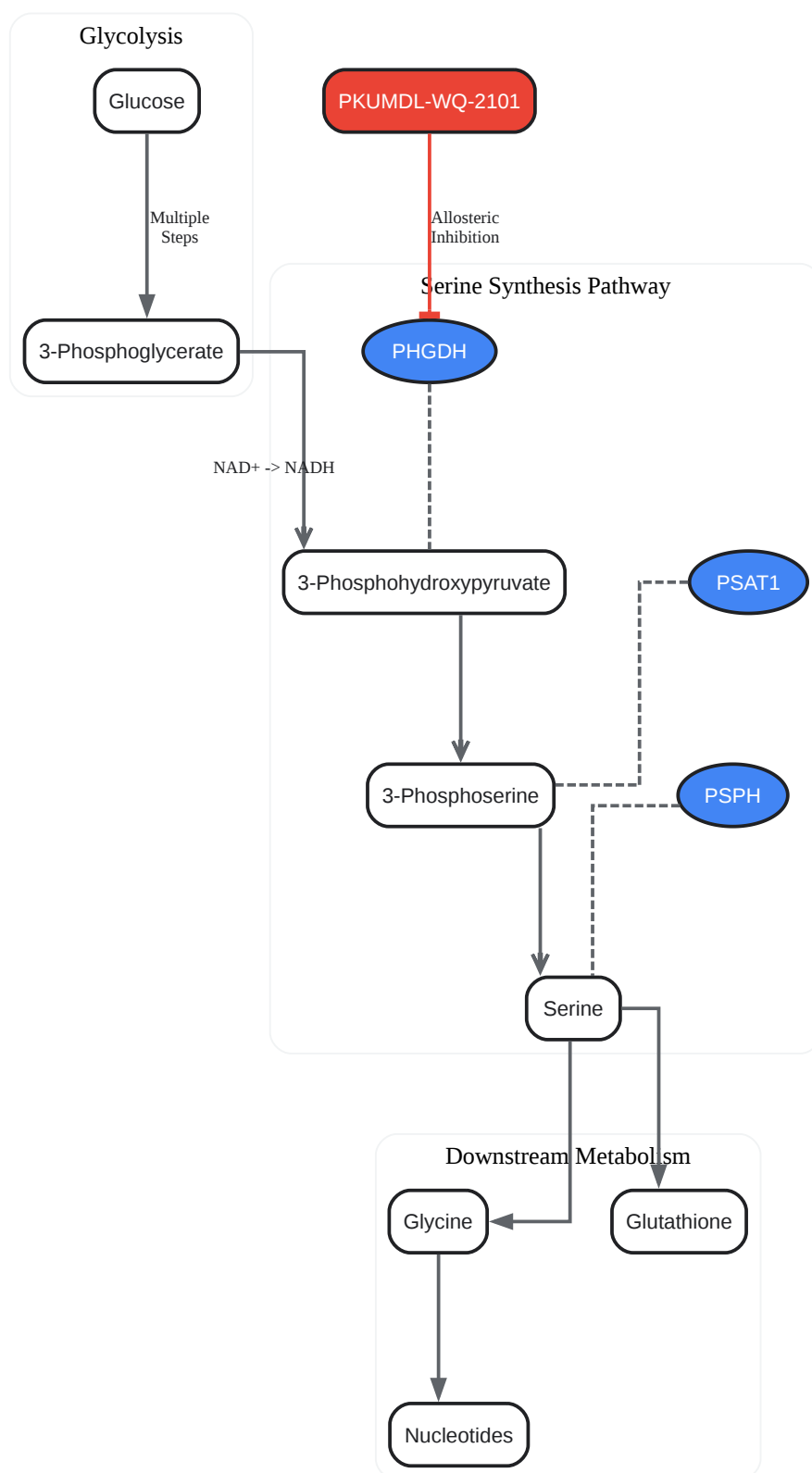
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **PKUMDL-WQ-2101**, a novel, selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). PHGDH is a critical enzyme in the de novo serine biosynthesis pathway, which is often upregulated in various cancers to support rapid proliferation. **PKUMDL-WQ-2101** represents a significant advancement in the structure-based design of allosteric inhibitors with demonstrated in vivo anti-tumor activity.

Core Concepts: The Serine Synthesis Pathway and PHGDH

The serine biosynthesis pathway plays a crucial role in cellular anabolism by converting the glycolytic intermediate 3-phosphoglycerate (3-PG) into serine.^{[1][2]} Serine and its downstream metabolites are essential for the synthesis of proteins, nucleotides, and lipids, all of which are vital for proliferating cells.^{[3][4]} PHGDH catalyzes the first and rate-limiting step in this pathway: the NAD⁺-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP).^{[5][6]} Due to its pivotal role, PHGDH is an attractive therapeutic target for cancers that exhibit elevated expression of this enzyme.^{[5][7]}



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Figure 1: The Serine Synthesis Pathway and the inhibitory action of **PKUMDL-WQ-2101** on PHGDH.

PKUMDL-WQ-2101: A Profile of a Novel Allosteric Inhibitor

PKUMDL-WQ-2101 is a potent and selective negative allosteric modulator of PHGDH.[8] It was discovered through a structure-based design approach and has demonstrated significant anti-tumor activity in preclinical models.[9]

Quantitative Data Summary

The following tables summarize the key quantitative metrics for **PKUMDL-WQ-2101** and related compounds.

Compound	Parameter	Value	Notes
PKUMDL-WQ-2101	IC50 (Enzyme Inhibition)	34.8 ± 3.6 µM	Against wild-type PHGDH.[9]
Kd (Binding Affinity)	0.56 ± 0.10 µM	Determined by Surface Plasmon Resonance (SPR).[9]	
EC50 (Cell Viability)	7.7 µM	In MDA-MB-468 breast cancer cells.[8]	
10.8 µM	In HCC-70 breast cancer cells.[8]		
PKUMDL-WQ-2201	IC50 (Enzyme Inhibition)	35.7 ± 8.6 µM	A structurally related allosteric inhibitor.[9]
EC50 (Cell Viability)	7.7 µM	In MDA-MB-468 breast cancer cells.[10]	
10.8 µM	In HCC70 breast cancer cells.[10]		
CBR-5884	EC50 (Cell Viability)	> 10 µM	In serine-replete media.[9]
NCT-503	EC50 (Cell Viability)	< 10 µM	In serine-replete media.[9]

PHGDH Mutant	PKUMDL-WQ-2101 IC50	Max Inhibition
Wild-Type	34.8 ± 3.6 µM	67%
R134A	141 ± 4 µM	49%
K57A/T59A	128 ± 10 µM	47%

Mechanism of Action

PKUMDL-WQ-2101 functions as a non-NAD⁺ competing allosteric inhibitor.^{[9][10]} It binds to a specific allosteric site on PHGDH, designated as site I, which is distinct from the active site.^[9] This binding event induces a conformational change in the enzyme that limits the movement of key residues, thereby inhibiting its catalytic activity.^[9] Mutagenesis studies have confirmed the importance of residues such as R134, K57, and T59 in the binding of **PKUMDL-WQ-2101**.^[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of **PKUMDL-WQ-2101**.

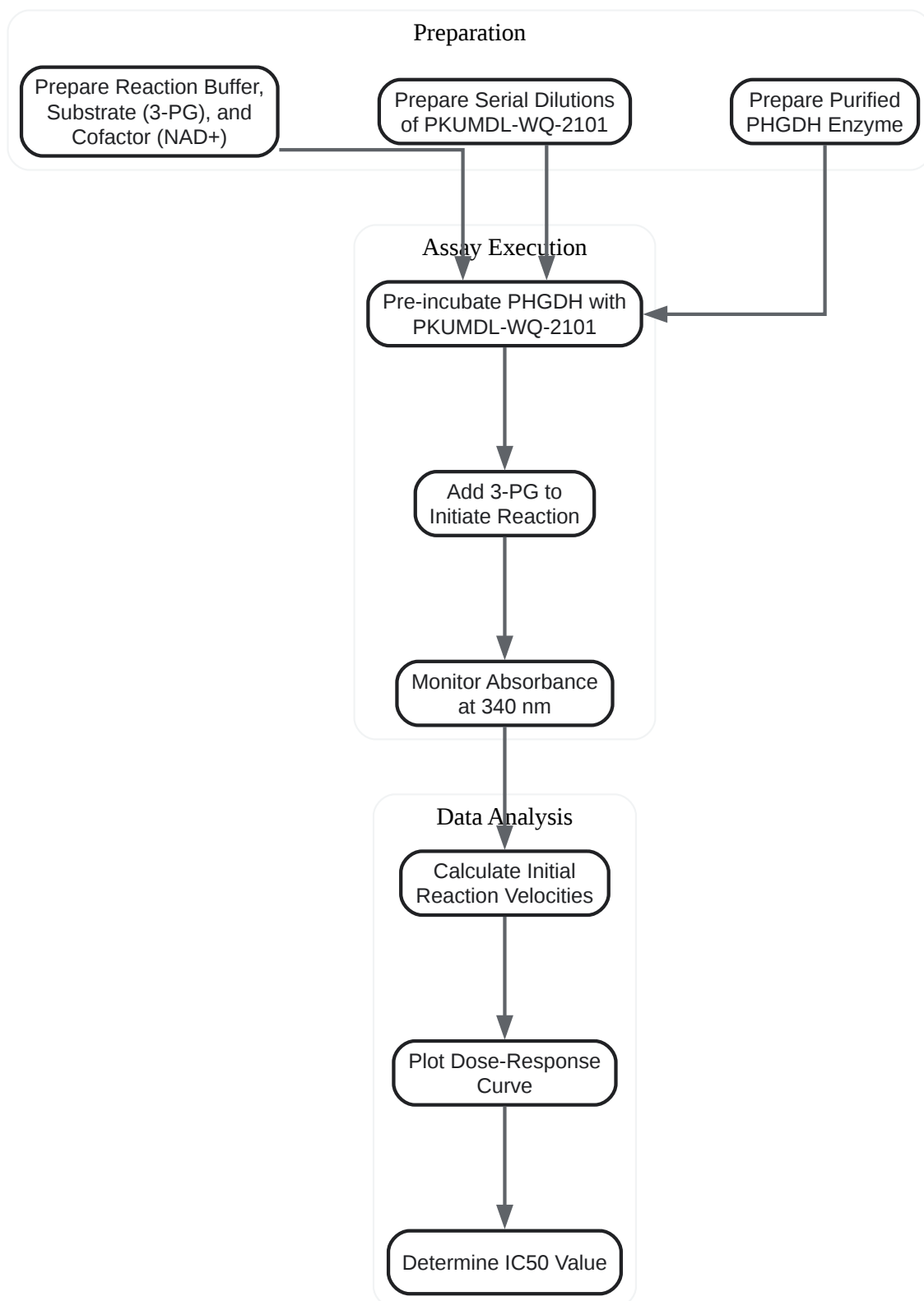
PHGDH Enzymatic Assay

The activity of PHGDH is typically determined by monitoring the production of NADH, a co-product of the oxidation of 3-PG.^[5]

Principle: The increase in NADH concentration is measured spectrophotometrically by the increase in absorbance at 340 nm. A coupled assay using diaphorase can be employed for enhanced sensitivity, where NADH reduces a probe to generate a colorimetric or fluorescent signal.^[5]

Protocol:

- **Reaction Mixture:** Prepare a reaction buffer containing Tris-HCl, NAD⁺, and the substrate 3-phosphoglycerate.
- **Enzyme Addition:** Add purified PHGDH enzyme to initiate the reaction.
- **Inhibitor Testing:** For inhibition studies, pre-incubate the enzyme with varying concentrations of **PKUMDL-WQ-2101** before adding the substrate.
- **Data Acquisition:** Monitor the change in absorbance at 340 nm over time using a plate reader.
- **Data Analysis:** Calculate the initial reaction velocities and determine the IC₅₀ value by fitting the dose-response data to a suitable model.



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Figure 2: Workflow for the PHGDH enzymatic assay to determine inhibitor potency.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity between an inhibitor and its target protein in real-time.

Protocol:

- **Chip Preparation:** Immobilize purified PHGDH onto a sensor chip.
- **Analyte Injection:** Inject a series of concentrations of **PKUMDL-WQ-2101** over the chip surface.
- **Binding Measurement:** Measure the change in the refractive index at the chip surface, which is proportional to the amount of bound analyte.
- **Data Analysis:** Analyze the association and dissociation kinetics to determine the equilibrium dissociation constant (K_d).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of a compound to its target protein within a cellular context.

Principle: The binding of a ligand, such as **PKUMDL-WQ-2101**, can stabilize the target protein (PHGDH), leading to an increase in its melting temperature.

Protocol:

- **Cell Treatment:** Treat intact cells with **PKUMDL-WQ-2101** or a vehicle control.
- **Heating:** Heat the cell lysates to a range of temperatures.
- **Protein Extraction:** Separate the soluble and aggregated protein fractions by centrifugation.
- **Detection:** Analyze the amount of soluble PHGDH at each temperature using Western blotting or other protein detection methods.

- **Data Analysis:** Compare the melting curves of PHGDH in the presence and absence of the inhibitor to determine the thermal shift.

In Vivo Xenograft Studies

The anti-tumor efficacy of **PKUMDL-WQ-2101** is evaluated in animal models.

Protocol:

- **Tumor Implantation:** Implant human cancer cells that overexpress PHGDH (e.g., MDA-MB-468) subcutaneously into immunodeficient mice.
- **Treatment:** Once tumors reach a palpable size, treat the mice with **PKUMDL-WQ-2101** or a vehicle control via intraperitoneal injection or another appropriate route.
- **Tumor Monitoring:** Measure tumor volume and body weight regularly throughout the study.
- **Endpoint Analysis:** At the end of the study, excise the tumors for further analysis, such as western blotting or metabolomics.

Conclusion

PKUMDL-WQ-2101 is a promising, selective allosteric inhibitor of PHGDH with demonstrated anti-tumor activity. Its well-characterized mechanism of action and efficacy in preclinical models highlight the potential of targeting the serine biosynthesis pathway in cancer therapy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working in this field. Further investigation into the clinical potential of **PKUMDL-WQ-2101** and similar compounds is warranted.

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